molecular formula C13H18BrNO B6631459 3-bromo-N-(4-methoxycyclohexyl)aniline

3-bromo-N-(4-methoxycyclohexyl)aniline

Cat. No.: B6631459
M. Wt: 284.19 g/mol
InChI Key: FSFPYGBVDYPAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(4-methoxycyclohexyl)aniline is a halogenated aniline derivative intended for research and development purposes only. It is not for diagnostic or therapeutic use. This compound features a brominated aromatic ring and a secondary amine linked to a 4-methoxycyclohexyl group. This structure classifies it as a potential intermediate in organic synthesis and medicinal chemistry, particularly in the development of novel chemical entities. Similar N-cyclohexyl aniline compounds are recognized as key intermediates in pharmaceutical research, for instance, in the synthesis of peptidomimetic scaffolds investigated for their receptor binding properties . The bromine atom on the aromatic ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, making it a valuable building block for creating more complex molecules . Researchers can utilize this compound to explore structure-activity relationships, especially in modulating the lipophilicity and conformational properties of candidate molecules. As with all compounds of this nature, proper safety protocols should be observed. This product is provided for non-human, non-clinical research applications.

Properties

IUPAC Name

3-bromo-N-(4-methoxycyclohexyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-16-13-7-5-11(6-8-13)15-12-4-2-3-10(14)9-12/h2-4,9,11,13,15H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFPYGBVDYPAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-Aryl Substituted Bromoanilines

  • 3-Bromo-N-(4-nitrophenyl)aniline (C₁₂H₁₀BrN₂O₂, MW 292.99 g/mol):
    The nitro group at the para position of the N-aryl ring introduces strong electron-withdrawing effects, significantly reducing electron density on the aniline nitrogen. This contrasts with the electron-donating methoxy group in 3-bromo-N-(4-methoxycyclohexyl)aniline. The nitro derivative exhibits lower solubility in polar solvents due to reduced hydrogen-bonding capacity .

  • The chlorine substituent introduces moderate electron-withdrawing effects, differing from the methoxycyclohexyl group’s steric bulk .

N-Alkyl/Arylalkyl Substituted Bromoanilines

  • 3-Bromo-N-(2-methyl-1-phenylallyl)aniline (C₁₆H₁₆BrN, MW 302.21 g/mol):
    The allylic substituent introduces unsaturation, enabling participation in cycloaddition or polymerization reactions. The branched vs. linear product ratio (92:8) highlights steric preferences during synthesis .

  • Its smaller size compared to the methoxycyclohexyl group reduces steric hindrance .

Schiff Base Derivatives

  • 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline (C₁₆H₁₆BrNO₃, MW 349.21 g/mol): This Schiff base exhibits a twisted conformation (38.3° dihedral angle between aromatic rings) and forms helical chains via weak C–H···O hydrogen bonds. The trimethoxybenzylidene group enhances solubility in organic solvents compared to the cyclohexyl analog .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Trends Notable Features
3-Bromo-N-(4-methoxycyclohexyl)aniline ~282.9 High lipophilicity (cyclohexyl) Potential for crystalline polymorphism
3-Bromo-N-(4-nitrophenyl)aniline 292.99 Low polarity (nitro group) Orange solid, stable under acidic conditions
4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline 349.21 Moderate in methanol/chloroform Helical crystal packing

Key Contrasts

  • Electronic Modulation : Methoxycyclohexyl provides weak electron donation, whereas nitro (strong withdrawal) or trimethoxybenzylidene (conjugation) drastically alter electronic profiles.
  • Crystallinity : Schiff bases and nitro derivatives often form well-defined crystals for X-ray analysis, while bulky cyclohexyl groups may lead to amorphous solids .

Preparation Methods

Core Components: 3-Bromoaniline and 4-Methoxycyclohexylamine

The target molecule comprises two primary subunits:

  • 3-Bromoaniline : A meta-brominated aromatic amine.

  • 4-Methoxycyclohexylamine : A cyclohexylamine with a methoxy substituent at the para position.

Synthesis of 3-Bromoaniline

3-Bromoaniline is typically prepared via:

  • Direct Bromination of Aniline :
    Aniline undergoes electrophilic bromination using bromine (Br₂) in acetic acid at 25–50°C. A regioselective meta-bromination is achieved using N-bromosuccinimide (NBS) as a brominating agent, yielding 3-bromo-4-fluoro-nitrobenzene as an intermediate. Subsequent reduction of the nitro group (e.g., with Na₂S in water at 70–100°C) affords 3-bromoaniline with >90% purity.

  • Alternative Route via Nitro Reduction :
    2-Bromo-5-nitroanisole undergoes catalytic hydrogenation (Raney nickel, methanol/ethyl acetate) to yield 4-bromo-3-methoxyaniline. While this method produces a methoxy-substituted derivative, deprotection (e.g., BBr₃ in dichloromethane) can yield 3-bromoaniline.

Synthesis of 4-Methoxycyclohexylamine

4-Methoxycyclohexylamine is synthesized through:

  • Hydrogenation of 4-Methoxycyclohexanone Oxime :
    Cyclohexanone is methoxylated via Williamson ether synthesis (using methyl iodide and K₂CO₃), followed by oxime formation (NH₂OH·HCl) and catalytic hydrogenation (H₂/Pd-C) to yield the amine.

  • Epoxide Ring-Opening :
    Cyclohexene oxide reacts with ammonia under pressure to form trans-cyclohexylamine, which is methoxylated at the 4-position via Mitsunobu reaction (Ph₃P, DIAD, methanol).

Coupling Strategies for N-(4-Methoxycyclohexyl)Aniline Formation

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 3-bromoiodobenzene and 4-methoxycyclohexylamine offers high efficiency:

Procedure :

  • 3-Bromoiodobenzene Preparation :
    Diazotization of 3-bromoaniline (NaNO₂, HCl) followed by iodination (KI) yields 3-bromoiodobenzene.

  • Coupling Reaction :
    React 3-bromoiodobenzene (1 equiv), 4-methoxycyclohexylamine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 equiv) in toluene at 110°C for 24 h.
    Yield : 78–85%.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aryl halides react with amines under basic conditions:

Procedure :

  • Activation of 3-Bromoaniline :
    Protect the amine as an acetanilide (acetic anhydride, 50°C) to prevent side reactions.

  • Substitution :
    React N-acetyl-3-bromoaniline with 4-methoxycyclohexyl bromide (2 equiv) in DMF using NaH (2.5 equiv) at 120°C for 12 h.

  • Deprotection :
    Hydrolyze the acetyl group with HCl (6 M) at reflux.
    Yield : 60–68%.

Reductive Amination

For substrates with ketone intermediates:

Procedure :

  • Formation of Imine :
    React 3-bromoaniline (1 equiv) with 4-methoxycyclohexanone (1.1 equiv) in MeOH with glacial acetic acid (0.1 equiv) at 25°C for 6 h.

  • Reduction :
    Add NaBH₃CN (1.5 equiv) and stir for 12 h.
    Yield : 55–62%.

Comparative Analysis of Methodologies

MethodConditionsYield (%)AdvantagesLimitations
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C78–85High regioselectivity, mild conditionsCostly catalysts, oxygen sensitivity
SNArNaH, DMF, 120°C60–68Simple setup, scalableRequires protection/deprotection steps
Reductive AminationNaBH₃CN, MeOH, 25°C55–62No pre-functionalization neededLow yield, competing side reactions

Industrial-Scale Optimization

Solvent and Temperature Effects

  • Etherification : Methanol as a solvent at 10–80°C ensures optimal solubility of sodium methoxide and intermediates.

  • Nitro Reduction : Aqueous Na₂S at 70–100°C achieves complete reduction without over-reduction byproducts.

Catalytic Enhancements

  • Raney Nickel : Hydrogenation of nitro groups proceeds with 89% yield under 30–50 psi H₂.

  • Palladium Ligands : Bulky ligands (e.g., Xantphos) suppress β-hydride elimination in Buchwald-Hartwig reactions.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination :
    Meta-bromination is favored using NBS in acetic acid, minimizing para byproducts.

  • Amine Alkylation Side Reactions :
    Use of bulky bases (e.g., LDA) or low temperatures (–78°C) prevents dialkylation.

  • Cyclohexylamine Stability :
    Store 4-methoxycyclohexylamine under nitrogen to prevent oxidation .

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-bromo-N-(4-methoxycyclohexyl)aniline?

Answer:
The synthesis typically involves bromination of a pre-functionalized aniline derivative followed by nucleophilic substitution. Key steps include:

  • Bromination : Use NBS (N-bromosuccinimide) or Br₂ in acetic acid to introduce bromine at the meta position of the aniline ring .
  • Cyclohexyl Substitution : React 3-bromoaniline with 4-methoxycyclohexylamine under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C) to install the cyclohexyl group .
    Critical Parameters :
  • Purification via silica gel chromatography (hexane:EtOAc gradients) yields >85% purity .
  • Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Advanced: How do steric effects from the 4-methoxycyclohexyl group influence Suzuki-Miyaura coupling efficiency?

Answer:
The bulky cyclohexyl group reduces coupling yields due to steric hindrance. Mitigation strategies include:

  • Catalyst Optimization : Use Pd(PPh₃)₂Cl₂ with electron-rich ligands (e.g., SPhos) to enhance oxidative addition .
  • Solvent Effects : Employ DMF:H₂O (4:1) at 80°C to improve solubility of the aryl bromide intermediate .
    Data Table :
Catalyst SystemYield (%)Byproducts (%)
Pd(OAc)₂/XPhos6218
Pd(PPh₃)₂Cl₂789
Ni(COD)₂4532

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons: δ 6.8–7.2 ppm (doublet for Br-substituted ring) .
    • Cyclohexyl methoxy: δ 3.3 ppm (singlet) .
  • Mass Spectrometry : ESI-MS m/z 323.08 [M+H]⁺ .
  • X-ray Crystallography : Resolves cyclohexyl chair conformation and hydrogen-bonding patterns (e.g., N–H⋯O interactions) .

Advanced: Can DFT calculations predict the compound’s binding affinity for kinase targets?

Answer:
Yes. Computational workflows include:

  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to model interactions between the bromine atom and hydrophobic pockets .
  • HOMO-LUMO Analysis : Predict electron-rich regions (e.g., methoxy group) for nucleophilic attack .
    Key Finding : The bromine atom contributes a ΔG binding energy of −8.2 kcal/mol, suggesting strong hydrophobic interactions .

Basic: What purification methods resolve byproducts from substitution reactions?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane → 20% EtOAc) to separate unreacted aniline (Rf 0.5) from product (Rf 0.3) .
  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives?

Answer:

  • Chiral Chromatography : Use Chiralpak IA columns (heptane:IPA 95:5) to separate R/S enantiomers .
  • Asymmetric Synthesis : Employ (R)-BINAP ligands during Pd-catalyzed amination to favor one enantiomer (ee >90%) .

Basic: What stability challenges arise under oxidative/reductive conditions?

Answer:

  • Oxidative Degradation : The methoxy group is susceptible to oxidation with KMnO₄, forming quinones. Stabilize with antioxidants (e.g., BHT) .
  • Reductive Dehalogenation : Catalytic hydrogenation (H₂/Pd-C) may remove bromine; use milder conditions (1 atm H₂, 25°C) .

Advanced: What structure-activity relationships (SAR) govern anticancer activity?

Answer:

  • Bromine Position : Meta substitution enhances cytotoxicity (IC₅₀ = 2.1 μM vs. MCF-7 cells) compared to para .
  • Cyclohexyl Conformation : Axial methoxy groups improve solubility and bioavailability (logP = 2.8 vs. 3.5 for planar analogs) .
    Data Table :
DerivativeIC₅₀ (μM)logP
3-Bromo-N-(4-MeO-C6H11)Aniline2.12.8
4-Bromo-N-(3-MeO-C6H11)Aniline5.73.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.